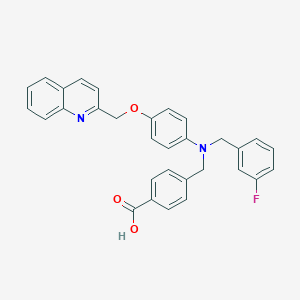
Eth 615
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ETH615 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ETH615 undergoes various chemical reactions, including:
Oxidation: ETH615 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ETH615, potentially altering its biological activity.
Substitution: ETH615 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETH615 has a wide range of scientific research applications, including:
Chemistry: ETH615 is used as a model compound to study the inhibition of leukotriene biosynthesis and function.
Biology: ETH615 is used to investigate the role of leukotrienes and interleukin-8 in various biological processes, including inflammation and immune responses.
Medicine: ETH615 has potential therapeutic applications in the treatment of inflammatory skin diseases and other conditions involving leukotriene-mediated responses
Industry: ETH615 is used in the development of anti-inflammatory agents and other pharmaceutical products.
Mechanism of Action
ETH615 exerts its effects by inhibiting the biosynthesis of leukotriene B4 and the production of interleukin-8. It targets the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, ETH615 reduces the production of leukotriene B4, a potent inflammatory mediator. Additionally, ETH615 inhibits the expression of interleukin-8 messenger RNA and the production of interleukin-8, further reducing inflammation .
Comparison with Similar Compounds
ETH615 is unique in its dual inhibitory effects on leukotriene B4 and interleukin-8. Similar compounds include:
15-hydroxyeicosatetraenoic acid: An inhibitor of leukotriene biosynthesis.
Leflunomide: An immunomodulatory drug with inhibitory effects on leukotriene production.
Linetastine: An antihistamine with leukotriene inhibitory properties.
Lonapalene: A leukotriene receptor antagonist.
MK886: A leukotriene biosynthesis inhibitor.
R-68151: A leukotriene biosynthesis inhibitor.
Zileuton: A 5-lipoxygenase inhibitor.
SC53228, SC50605, SC51146, VML295: Antagonists of leukotriene B4
ETH615 stands out due to its ability to inhibit both leukotriene B4 and interleukin-8, making it a promising candidate for the treatment of inflammatory conditions.
Biological Activity
ETH-615, also known as a 5-lipoxygenase (5-LOX) inhibitor, is a small molecule drug primarily investigated for its therapeutic potential in treating skin and musculoskeletal diseases, particularly dermatitis. It is characterized by its unique zwitterionic structure, which influences its solubility and biological activity. This article delves into the biological activity of ETH-615, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C31H25FN2O3
- CAS Registry Number : 133430-69-0
- Drug Type : Small molecule drug
- Synonyms : ETH 615
ETH-615 exhibits amphoteric properties, forming a water-insoluble zwitterion at intermediate pH values, which complicates its delivery and bioavailability in therapeutic contexts .
ETH-615 acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes from arachidonic acid. Leukotrienes play a significant role in inflammatory processes, and their inhibition can mitigate conditions characterized by excessive inflammation, such as dermatitis .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits 5-lipoxygenase, reducing leukotriene synthesis |
| Anti-inflammatory | Decreases inflammatory responses associated with skin diseases |
Efficacy in Dermatological Conditions
Research indicates that ETH-615 has potential efficacy in treating various dermatological disorders due to its ability to inhibit leukotriene B4 (LTB4) production. A review highlighted the compound's promise in preclinical studies for conditions such as dermatitis .
Case Studies and Research Findings
- Transdermal Delivery Studies :
- Regulatory Volume Decrease (RVD) :
- Muscle Cell Studies :
Table 2: Summary of Key Research Findings on ETH-615
| Study Focus | Key Findings |
|---|---|
| Transdermal Delivery | Enhanced delivery through lipophilicity modification |
| Regulatory Volume Decrease (RVD) | Inhibition of RVD by 60% in renal tubules |
| Muscle Cell Metabolism | Impact on taurine release linked to metabolic indices |
Clinical Trials and Development Status
ETH-615 has undergone clinical trials up to Phase 2 but is currently listed as discontinued. The trials primarily focused on its efficacy for treating dermatitis and other inflammatory conditions .
Properties
CAS No. |
133430-69-0 |
|---|---|
Molecular Formula |
C31H25FN2O3 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36) |
InChI Key |
KRCUWCAUDKTMPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Key on ui other cas no. |
133430-69-0 |
Synonyms |
ETH 615 ETH-615 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















